Sodium ethyl p-hydroxybenzoate (commonly known as sodium ethylparaben) is the highly water-soluble sodium salt of ethylparaben, widely utilized as a broad-spectrum antimicrobial preservative in pharmaceutical, cosmetic, and industrial formulations. While delivering the exact same antimicrobial moiety as its free-acid counterpart, the sodium salt form is specifically procured to overcome the severe aqueous solubility limitations of standard parabens. By providing immediate dissolution in cold water, it eliminates the energy-intensive heating phases typically required for paraben incorporation, making it a critical excipient for temperature-sensitive manufacturing processes and thermolabile active pharmaceutical ingredients (APIs) .
Substituting sodium ethyl p-hydroxybenzoate with free ethylparaben introduces significant processability bottlenecks; the free acid requires water to be heated to approximately 70–80°C for dissolution, which increases batch cycle times, raises energy costs, and risks the thermal degradation of sensitive co-ingredients . Conversely, substituting with the shorter-chain sodium methylparaben—while maintaining cold-water solubility—results in a measurable drop in antifungal efficacy and lipophilicity. This forces formulators to either increase the total preservative load (risking regulatory limits or skin sensitization) or accept a higher risk of spoilage in lipid-rich emulsion systems where the ethyl chain's superior oil-phase partitioning is required for robust protection [1].
The primary procurement driver for the sodium salt form is its vastly superior aqueous solubility compared to the free acid. At 25°C, free ethylparaben exhibits poor water solubility of approximately 0.11% w/v (1 in 900). In stark contrast, sodium ethyl p-hydroxybenzoate is highly soluble, achieving concentrations greater than 50% w/v (1 in 2) in water at room temperature . This >400-fold increase in solubility allows for direct integration into aqueous phases without thermal intervention.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | >50% w/v (>500 mg/mL) for Sodium Ethylparaben |
| Comparator Or Baseline | ~0.11% w/v (~1.1 mg/mL) for Ethylparaben (Free Acid) |
| Quantified Difference | >400-fold higher aqueous solubility |
| Conditions | Purified water at 25°C, standard atmospheric pressure |
Eliminates the need for high-temperature dissolution steps, reducing manufacturing energy costs and protecting thermolabile APIs during formulation.
When selecting between paraben chain lengths, the ethyl moiety (delivered via the sodium salt) provides stronger antifungal protection than the more common methyl variant. Against standard spoilage fungi such as Aspergillus niger, the active ethylparaben moiety demonstrates an MIC of approximately 0.04%, whereas the methylparaben moiety requires an MIC of 0.1% to achieve the same fungistatic effect[1].
| Evidence Dimension | MIC against Aspergillus niger |
| Target Compound Data | 0.04% (Ethylparaben active moiety) |
| Comparator Or Baseline | 0.1% (Methylparaben active moiety) |
| Quantified Difference | 2.5x greater antifungal potency (lower MIC) |
| Conditions | Standard in vitro broth dilution assay for fungal inhibition |
Allows formulators to achieve robust antifungal protection at lower total preservative concentrations, reducing the risk of skin sensitization or regulatory threshold breaches.
In multiphase systems (creams, lotions), a preservative must partition effectively into both the aqueous phase and the microbial lipid membrane. Once the sodium salt is neutralized in the final formulation, the resulting ethylparaben exhibits a higher octanol/water partition coefficient (log P ~2.47) compared to methylparaben (log P ~1.96) [1]. This increased lipophilicity ensures better retention in the oil-water interface where microbial proliferation often occurs.
| Evidence Dimension | Octanol/Water Partition Coefficient (log P) |
| Target Compound Data | 2.47 (Ethyl chain) |
| Comparator Or Baseline | 1.96 (Methyl chain) |
| Quantified Difference | 0.51 log unit increase in lipophilicity |
| Conditions | Standard octanol/water partitioning at physiological pH |
Ensures superior preservative availability at the oil-water interface in complex emulsions, preventing microbial spoilage in lipid-rich cosmetic and pharmaceutical creams.
Highly recommended for the preservation of liquid oral solutions, syrups, and suspensions where the active pharmaceutical ingredients are thermolabile. The >50% w/v cold-water solubility of the sodium salt allows for direct incorporation without the 70°C heating step required by free ethylparaben, preserving API integrity and reducing batch processing time .
Ideal for personal care products (such as shampoos, body washes, and aqueous gels) that are particularly vulnerable to yeast and mold contamination. The ethyl chain provides a 2.5x lower MIC against key fungal strains compared to methylparaben, allowing for robust protection while maintaining a low total preservative profile [1].
Procured for oil-in-water (O/W) emulsions where preservative partitioning is a challenge. Once added to the aqueous phase and adjusted to the target formulation pH, the resulting active moiety's higher lipophilicity (log P 2.47) ensures sufficient concentration at the oil-water interface, outperforming shorter-chain analogs in preventing interfacial microbial growth [2].
Corrosive;Irritant